

Spectroscopic Profile of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1R,2R)-2-Fluorocyclopropanecarboxylic acid

Cat. No.: B170359

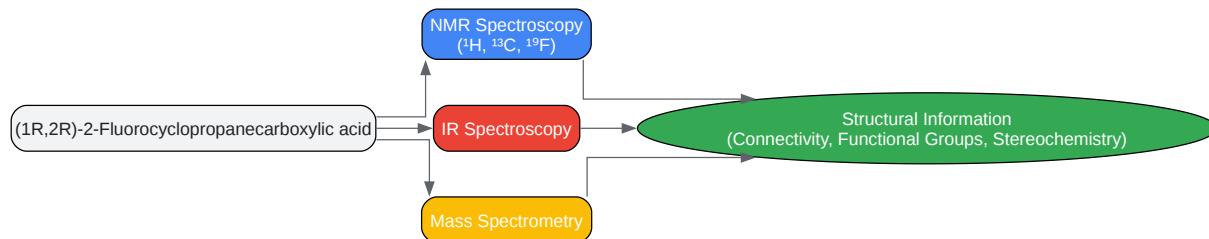
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1R,2R)-2-Fluorocyclopropanecarboxylic acid**. Due to the limited availability of published experimental spectra for this specific stereoisomer, this document combines available data from closely related isomers with predicted values based on established spectroscopic principles. This approach offers a robust reference for the characterization of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane derivative. Its structure presents a unique combination of a strained three-membered ring, a carboxylic acid functional group, and a fluorine substituent, all of which contribute to its distinct spectroscopic features. The analysis of its structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).



[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid**, providing information on the proton, carbon, and fluorine environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal, vicinal, and H-F couplings. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield shift.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
COOH	10.0 - 13.0	br s	-
H-2 (CHF)	4.5 - 5.0	ddd	JH-F \approx 60-70 (gem), JH-H (trans) \approx 4-6, JH-H (cis) \approx 7-9
H-1 (CHCOOH)	2.0 - 2.5	m	-
H-3 (CH ₂)	1.2 - 1.8	m	-

Note: The provided ¹H NMR data for the diastereomer (1S,2R)-2-Fluorocyclopropanecarboxylic acid can be used for comparison.[\[1\]](#)

¹³C NMR Data

The ¹³C NMR spectrum will be characterized by the presence of four distinct signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling. The provided data is for the methyl ester of the target molecule and serves as a close approximation for the cyclopropane ring carbons.[\[2\]](#)

Carbon	Experimental Chemical Shift (δ , ppm) for Methyl Ester [2]	Predicted Chemical Shift (δ , ppm) for Acid	Multiplicity (due to C-F coupling)	Coupling Constant (¹ JCF, Hz)
C=O	~170	~175	s	-
C-2 (CHF)	-	80 - 85	d	~200-220
C-1 (CHCOOH)	-	25 - 30	d	~10-15
C-3 (CH ₂)	-	15 - 20	d	~5-10

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance, which will be a complex multiplet due to coupling with the vicinal and geminal protons of the cyclopropane ring.

Fluorine	Predicted Chemical Shift (δ , ppm, rel. to CFCl_3)	Multiplicity
C-F	-180 to -220	m

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

Vibrational Mode	Predicted Frequency (cm^{-1})	Intensity
O-H stretch (carboxylic acid dimer)	2500 - 3300	Broad, Strong
C-H stretch (cyclopropane)	~3000	Medium
C=O stretch (carboxylic acid)	1700 - 1725	Strong
C-O stretch (carboxylic acid)	1210 - 1320	Strong
C-F stretch	1000 - 1100	Strong

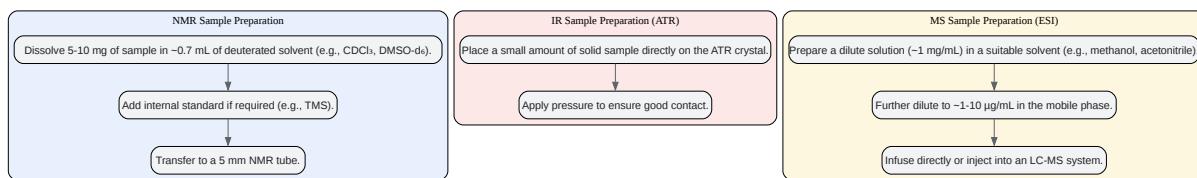
Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the molecular ion and characteristic fragmentation patterns.

m/z	Ion	Notes
105.03	$[\text{M}+\text{H}]^+$	Molecular ion peak (positive ion mode)
103.02	$[\text{M}-\text{H}]^-$	Molecular ion peak (negative ion mode)
85.02	$[\text{M}-\text{HF}]^+$	Loss of hydrogen fluoride
59.01	$[\text{M}-\text{COOH}]^+$	Loss of the carboxyl group

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures adaptable for **(1R,2R)-2-Fluorocyclopropanecarboxylic acid**.



[Click to download full resolution via product page](#)

Caption: General workflows for spectroscopic sample preparation.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.7 mL in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) may be necessary.

- ^{19}F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting patterns. A dedicated fluorine probe is recommended for optimal sensitivity.

IR Spectroscopy

- Method: Attenuated Total Reflectance (ATR) is suitable for solid samples.
- Acquisition: Place a small amount of the solid sample on the ATR crystal. Ensure good contact by applying pressure with the anvil.
- Parameters: Collect the spectrum typically from 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} . Average 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

- Ionization: Electrospray ionization (ESI) is recommended for this polar molecule.
- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Analysis: Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction. Acquire the spectrum in both positive and negative ion modes to observe the $[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$ ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measurement of 18 perfluorinated organic acids and amides in human serum using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [Spectroscopic Profile of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170359#spectroscopic-data-nmr-ir-ms-of-1r-2r-2-fluorocyclopropanecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com